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Compound of Interest

Compound Name: (S)-2-fluoro-1-phenylethan-1-ol

Cat. No.: B2500261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in synthetic

organic chemistry and drug development. Its structural motifs are found in various biologically

active molecules, and it serves as a valuable chiral building block for the synthesis of more

complex pharmaceutical compounds. The presence of the fluorine atom can significantly

influence the molecule's conformational preferences, metabolic stability, and binding affinity to

biological targets. This guide provides a summary of the available physical properties of (S)-2-
fluoro-1-phenylethan-1-ol and outlines key experimental protocols for its synthesis and

characterization.

Core Physical Properties
A comprehensive search of available chemical databases and scientific literature reveals that

while the molecular formula and weight are well-established, specific experimental data for

properties such as melting point, boiling point, and density for (S)-2-fluoro-1-phenylethan-1-ol
are not readily available. This suggests that the compound may exist as a liquid or a low-

melting solid at room temperature, but this has not been formally documented in the reviewed

sources.
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The following table summarizes the known quantitative data for (S)-2-fluoro-1-phenylethan-1-
ol.

Physical Property Value Source

Molecular Formula C₈H₉FO [1][2]

Molecular Weight 140.16 g/mol [1][2]

Melting Point Data not available [1]

Boiling Point Data not available [1]

Density Data not available [1]

Specific Rotation ([α]D) Data not available

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (S)-2-fluoro-1-
phenylethan-1-ol are not explicitly published. However, based on established methods for the

synthesis of analogous chiral alcohols, a generalized protocol can be described.

Enantioselective Synthesis of (S)-2-fluoro-1-
phenylethan-1-ol
The most common method for preparing enantiopure (S)-2-fluoro-1-phenylethan-1-ol is the

asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone. This

can be achieved using various chiral reducing agents or catalytic systems.

Principle: A chiral catalyst or reagent facilitates the transfer of a hydride to the carbonyl group

of 2-fluoro-1-phenylethanone from one face of the molecule, leading to a preponderance of the

(S)-enantiomer of the alcohol.

Generalized Protocol:

Catalyst Preparation (if applicable): A chiral catalyst, such as a CBS (Corey-Bakshi-Shibata)

catalyst or a Noyori-type ruthenium catalyst, is prepared or purchased.
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Reaction Setup: A solution of 2-fluoro-1-phenylethanone (1 equivalent) in an anhydrous

aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a flame-dried flask

under an inert atmosphere (e.g., argon or nitrogen).

Addition of Catalyst and Reducing Agent: The chiral catalyst (typically 0.05 to 0.1

equivalents) is added to the ketone solution. A reducing agent, such as borane-dimethyl

sulfide complex or isopropanol (for transfer hydrogenation), is then added slowly at a

controlled temperature (often between -78 °C and room temperature).

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography

(TLC) or gas chromatography (GC) until the starting ketone is consumed.

Quenching and Workup: The reaction is carefully quenched by the slow addition of a protic

solvent, such as methanol or water. The product is then extracted into an organic solvent

(e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to

yield the enantiomerically enriched (S)-2-fluoro-1-phenylethan-1-ol.

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass

spectrometry. The enantiomeric excess is determined by chiral high-performance liquid

chromatography (HPLC) or chiral gas chromatography (GC).

Measurement of Specific Optical Rotation
The specific rotation is a fundamental physical property of a chiral compound and is

determined using a polarimeter.

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The

extent to which the plane of this light is rotated is measured. The specific rotation is a

standardized value that depends on the concentration of the solution, the path length of the

light, the wavelength of the light, and the temperature.

Generalized Protocol:
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Sample Preparation: A precise concentration of (S)-2-fluoro-1-phenylethan-1-ol is prepared

by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g.,

chloroform, methanol, or ethanol). A typical concentration is 1 g/100 mL.

Instrument Calibration: The polarimeter is calibrated using a blank sample containing only

the pure solvent. The reading is set to zero.

Measurement: The sample solution is carefully transferred to a polarimeter cell of a known

path length (typically 1 decimeter). Any air bubbles must be removed. The cell is placed in

the polarimeter.

Data Acquisition: The observed angle of rotation (α) is measured. The measurement is

typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 °C

or 25 °C).

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following

formula:

[α]Tλ = α / (c × l)

where:

α = observed rotation in degrees

c = concentration in g/mL

l = path length in decimeters (dm)

T = temperature in degrees Celsius

λ = wavelength of light in nanometers

Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the generalized synthetic pathway for producing (S)-2-fluoro-
1-phenylethan-1-ol.
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Caption: Generalized synthetic workflow for (S)-2-fluoro-1-phenylethan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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